3-(2-ethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea
Description
3-(2-Ethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a synthetic urea derivative with a molecular formula of C₁₆H₂₂F₃N₂O₃ and a calculated molecular weight of 347.2 g/mol. Its structure features:
- A 2-ethoxyphenyl group at the 3-position, contributing aromaticity and lipophilicity.
- A tetrahydropyran (oxan-4-yl) substituent, which may enhance aqueous solubility due to its oxygen-containing heterocycle.
- A 2,2,2-trifluoroethyl group, known to improve metabolic stability and bioavailability in pharmaceuticals.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-2-24-14-6-4-3-5-13(14)20-15(22)21(11-16(17,18)19)12-7-9-23-10-8-12/h3-6,12H,2,7-11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGILVYVFZNQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N(CC(F)(F)F)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-ethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 301.27 g/mol
- Functional Groups : Urea, ether, and trifluoromethyl groups contribute to its unique properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Receptor Modulation : This compound has been identified as a modulator of the CCR6 receptor, which plays a significant role in immune responses and inflammation. Its interaction with this receptor may provide therapeutic benefits in conditions such as autoimmune diseases and cancer .
Antitumor Activity
Research indicates that derivatives of urea compounds exhibit significant antitumor properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | GI (µM) | TGI (µM) | LC (µM) |
|---|---|---|---|---|
| 3a | EKVX | 1.7 | 21.5 | 93.3 |
| 3b | OVCAR-4 | 25.9 | 28.7 | - |
These values suggest that the compound could have a broad spectrum of activity against different types of cancer .
Antimicrobial Activity
Similar compounds have shown antimicrobial properties against various pathogens. The minimal inhibitory concentrations (MICs) for related urea derivatives were reported at low concentrations (e.g., 50 µg/mL), indicating potential effectiveness against bacterial strains .
Study on CCR6 Modulation
A notable study evaluated the effects of compounds similar to this compound on CCR6 modulation. Results showed that these compounds could significantly reduce CCR6-mediated signaling pathways in vitro, suggesting a potential application in treating inflammatory diseases .
Anticancer Research
In another study focused on anticancer activity, several urea derivatives were tested against human cancer cell lines. The findings indicated that certain structural modifications led to enhanced potency and selectivity towards specific cancer types. For example, modifications that increased lipophilicity improved cellular uptake and cytotoxicity .
Scientific Research Applications
Structural Characteristics
The compound features a complex molecular structure characterized by the following components:
- Ethoxyphenyl Group : Contributes to the hydrophobic properties and biological activity.
- Oxan Ring : Enhances the stability and solubility of the compound.
- Trifluoroethyl Group : Increases lipophilicity and can influence the interaction with biological targets.
The molecular formula for this compound is with a molecular weight of approximately 339.32 g/mol.
Anticancer Potential
Research has indicated that 3-(2-ethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains and fungi. Its ability to disrupt microbial cell membranes may be attributed to its unique structural features, particularly the presence of the ethoxyphenyl group.
Enzyme Inhibition
The urea moiety is known for its ability to inhibit enzymes such as urease. Studies have demonstrated that derivatives of this compound can effectively reduce urease activity, which is beneficial in treating conditions like kidney stones and peptic ulcers.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on breast cancer cell lines. Results indicated significant apoptosis induction at micromolar concentrations. The study highlighted the compound's potential as a lead for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 3: Urease Inhibition Study
A comparative study investigated the urease inhibitory activity of various urea derivatives. The results indicated that modifications in the structure of this compound led to enhanced urease inhibition compared to existing inhibitors.
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound is less complex than F2 (patent example), which contains a thiazolidinone core, triazole, and trifluoromethoxy groups. The oxan-4-yl group in the target compound likely improves solubility compared to F2’s rigid thiazolidinone ring. In contrast, the MolCore compound (C₆H₈ClF₃N₂O₂) is simpler, lacking aromatic or heterocyclic substituents, making it more suitable as an API intermediate .
Substituent Effects: Trifluoroethyl Group: All three compounds share this group, which is associated with enhanced metabolic stability and electronegativity. Oxan-4-yl vs. Chloropropanoyl: The oxan-4-yl group in the target compound may confer better solubility than the chloropropanoyl group in the MolCore compound, which introduces polarity but lacks a heterocyclic oxygen.
The MolCore compound’s low molecular weight (232.59 g/mol) aligns with its role as a flexible intermediate for further derivatization .
Q & A
Q. Optimization Strategies :
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity.
- Temperature Control : Lower temperatures (0–5°C) during exothermic steps to minimize byproducts.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in easy extraction .
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound?
Advanced Research Focus
Discrepancies in spectral data often arise from conformational flexibility or impurities. Methodological approaches include:
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with high-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns. For example, the trifluoroethyl group shows distinct ¹⁹F NMR shifts at δ -70 to -75 ppm .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by obtaining single-crystal structures, as demonstrated for analogous ureas in Acta Crystallographica studies .
- Dynamic NMR : Analyze variable-temperature NMR to detect rotational barriers in the urea moiety, which may cause signal splitting .
What computational methods are suitable for predicting the biological activity of this urea derivative?
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The trifluoroethyl group’s electronegativity enhances binding to hydrophobic pockets, as seen in orexin receptor agonists .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP (logarithmic partition coefficient) and topological polar surface area (TPSA) to predict permeability and bioavailability .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, particularly for the oxan-4-yl group’s conformational stability .
What strategies are effective in analyzing the stability of this compound under various experimental conditions?
Q. Basic Research Focus
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative H₂O₂, UV light) and monitor degradation via HPLC. The urea bond is prone to hydrolysis under acidic conditions, requiring pH-controlled buffers .
- Thermogravimetric Analysis (TGA) : Determine thermal stability; the oxan-4-yl group may decompose above 200°C, influencing storage recommendations .
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 1–3 months to simulate long-term stability .
How does the presence of the trifluoroethyl group influence the compound’s reactivity and interaction with biological targets?
Q. Advanced Research Focus
- Electron-Withdrawing Effects : The -CF₃ group increases urea’s acidity (pKa ~8–10), enhancing hydrogen-bonding capacity with targets like kinases or GPCRs .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetic profiles, as observed in related trifluoroethyl-containing pharmaceuticals .
- Lipophilicity : The -CF₃ group elevates LogP values, promoting membrane permeability but potentially requiring formulation adjustments (e.g., PEG-based solvents) .
What experimental designs are recommended to assess the compound’s selectivity in biological assays?
Q. Advanced Research Focus
- Panel Screening : Test against a broad panel of receptors/enzymes (e.g., CEREP’s Eurofins Profile) to identify off-target interactions.
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) for target vs. non-target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics; entropy-driven binding is common for rigid urea scaffolds .
How can researchers address low yields in the final alkylation step of the trifluoroethyl group?
Q. Advanced Research Focus
- Alternative Reagents : Replace traditional alkyl halides with trifluoroethyl triflate for higher electrophilicity.
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .
- Purification Techniques : Use flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
